molecular formula C8H5NO2S B2617444 Benzo[d]isothiazole-6-carboxylic acid CAS No. 1015070-97-9

Benzo[d]isothiazole-6-carboxylic acid

Cat. No.: B2617444
CAS No.: 1015070-97-9
M. Wt: 179.19
InChI Key: LDZASEWVKCRYOE-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a carboxylic acid functional group at the 6-position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions. Another approach involves the cyclization of thioamides with carbon dioxide as a raw material . These reactions often require catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Scientific Research Applications

Benzo[d]isothiazole-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[d]isothiazole-6-carboxylic acid include:

Uniqueness

This compound is unique due to the presence of the carboxylic acid group at the 6-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .

Properties

IUPAC Name

1,2-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZASEWVKCRYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015070-97-9
Record name 1,2-benzothiazole-6-carboxylic acid
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